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Compound of Interest

Compound Name: 2-Fluoro-1,4-dimethylbenzene

cat. No.: B1337617

Physicochemical and Spectroscopic Data

The properties of 2-Fluoro-1,4-dimethylbenzene make it a versatile intermediate in synthetic
chemistry. Its identity and purity are typically confirmed through a combination of physical
constant measurements and spectroscopic analysis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for 2-Fluoro-1,4-
dimethylbenzene.

Property Value Source(s)
CAS Number 696-01-5 [1][2][3]
Molecular Formula CsHoF [1112]
Molecular Weight 124.15 g/mol [1]

IUPAC Name 2-Fluoro-1,4-dimethylbenzene

Synonyms 2-Fluoro-p-xylene [4]
Appearance Chemical liquid [4]

Boiling Point 137-138 °C [4]

Spectroscopic Data
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Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-
Fluoro-1,4-dimethylbenzene. The following data are characteristic of its molecular structure.

Spectroscopy Characteristic Features

Aromatic protons will exhibit splitting due to
coupling with the fluorine atom. Typical coupling
constants are: 3J(F-H) ortho: 7-11 Hz, 4J(F-H)

meta: 4-8 Hz.[1] Two distinct singlets (or

1H NMR

narrowly split doublets) are expected for the two

methyl groups.

The carbon atom bonded to fluorine will appear
as a doublet with a large *J(C-F) couplin

13C NMR g- -p J
constant. Other aromatic carbons will show

smaller C-F coupling constants.

A single resonance is expected, with its
1°F NMR chemical shift influenced by the electron-

donating methyl groups.[1]

The molecular ion peak (M+) is expected at m/z

Mass Spec (MS) _ 104

Absorptions characteristic of C-H stretching in
infrared (IR) aromatic and methyl groups, C=C stretching in
nfrare

the aromatic ring (around 1600 cm~1), and a

strong C-F stretching band.

Synthesis Protocol: The Balz-Schiemann Reaction

A common and effective method for the synthesis of 2-Fluoro-1,4-dimethylbenzene is the
Balz-Schiemann reaction. This process involves the diazotization of an aniline derivative
followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol

The synthesis starts from 2,5-dimethylaniline.[4]
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Reagents and Equipment:

e 2,5-dimethylaniline

e 40% Fluoroboric acid (HBF4)

e Sodium nitrite (NaNO2)

e Methanol, Ether

e Anhydrous calcium chloride

* Ice bath, beakers, stirring apparatus, filtration funnel, distillation setup

Step-by-step Procedure:[4]

¢ Diazotization:

o

In a suitable vessel, add 400g of 40% fluoroboric acid to 50ml of water.

[¢]

Cool the mixture in an ice bath to approximately 0 °C.

[¢]

While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.

[e]

Prepare a solution of 40g sodium nitrite in 120ml of ice water. Slowly add this nitrite
solution to the reaction mixture to form the diazonium tetrafluoroborate salt precipitate.

e [solation of the Diazonium Salt:
o Allow the mixture to stand, then collect the precipitate by filtration.

o Wash the salt sequentially with a small amount of a 1:1 methanol-ether solution and then
with ether.

e Thermal Decomposition:

o Carefully drain the washed salt. The decomposition can proceed at room temperature (not
exceeding 30 °C).
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e Purification:

o

The decomposition products are subjected to steam distillation.

[¢]

Separate the organic (oil) layer from the distillate.

[¢]

Dry the organic layer using anhydrous calcium chloride.

[e]

Perform fractional distillation, collecting the fraction at 145-147 °C to yield the final
product, 2-fluoro-1,4-dimethylbenzene.[4]

Synthesis Workflow Diagram
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Figure 1: Balz-Schiemann Synthesis Workflow
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Figure 1: Balz-Schiemann Synthesis Workflow

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal
chemistry to enhance pharmacological properties.[5][6] 2-Fluoro-1,4-dimethylbenzene serves

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1337617?utm_src=pdf-body-img
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://www.researchgate.net/publication/370014655_Fluorine-a_small_magic_bullet_atom_in_the_drug_development_perspective_to_FDA_approved_and_COVID-19_recommended_drugs
https://www.benchchem.com/product/b1337617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

as a valuable building block for synthesizing more complex drug candidates.[1]

The presence of the fluorine atom can significantly alter a molecule's:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic
cleavage by enzymes like Cytochrome P450. This can increase the half-life of a drug.

« Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its
ability to cross cell membranes and enhance bioavailability.[7]

» Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic
interactions with target proteins, potentially increasing the drug's potency and selectivity.[1]

[7]

o pKa Modification: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic
or basic functional groups, altering the ionization state of the molecule at physiological pH.

Logical Pathway of Fluorine's Impact

The following diagram illustrates the strategic advantages of incorporating fluorine, and by
extension, using building blocks like 2-Fluoro-1,4-dimethylbenzene, in the drug discovery
process.
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Incorporate Fluorine
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Figure 2: Role of Fluorination in Drug Discovery
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Figure 2: Role of Fluorination in Drug Discovery

Safety and Handling

Proper handling of 2-Fluoro-1,4-dimethylbenzene is essential. It should be treated as a
flammable and potentially hazardous chemical. The safety data for its parent compound, p-
xylene, provides a strong basis for handling protocols.[8][9][10]
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Aspect Recommendation

Wear chemical-resistant gloves, safety goggles
) ) with side-shields, and a lab coat.[11] Use in a
Personal Protective Equipment (PPE) _ _
well-ventilated area or under a chemical fume

hood.

Flammable liquid. Keep away from heat, sparks,

open flames, and other ignition sources.[12] Use
Fire Safety explosion-proof equipment. Suitable

extinguishing agents include dry chemical, COz,

or foam.[10]

Immediately flush eyes with plenty of water for
] ) at least 15 minutes, occasionally lifting the
First Aid: Eyes ) )
upper and lower eyelids. Seek medical

attention.[10][11]

Remove contaminated clothing. Wash skin

First Aid: Skin _

thoroughly with soap and water.[11][12]

Move the person to fresh air. If breathing is
First Aid: Inhalation difficult, provide oxygen. Seek medical attention

if symptoms persist.[11][12]

) ) ) Do NOT induce vomiting. Rinse mouth with
First Aid: Ingestion ) ) ) )
water. Seek immediate medical attention.[9][11]

Keep container tightly sealed in a cool, dry, and
well-ventilated area away from direct sunlight

Storage and incompatible materials.[11] Recommended
storage temperature is 2-8°C for long-term
stability.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

